molecular formula C17H23NO3 B5770537 ethyl 5-methoxy-2-methyl-1-(2-methylpropyl)-1H-indole-3-carboxylate

ethyl 5-methoxy-2-methyl-1-(2-methylpropyl)-1H-indole-3-carboxylate

Cat. No.: B5770537
M. Wt: 289.4 g/mol
InChI Key: SGJATEGUHHXXDE-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2-methyl-1-(2-methylpropyl)-1H-indole-3-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position, a methyl group at the 2-position, and an isobutyl group at the 1-position of the indole ring, along with an ethyl ester group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-2-methyl-1-(2-methylpropyl)-1H-indole-3-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Functional Group Modifications: The methoxy group can be introduced through methylation of the corresponding hydroxy indole derivative using methyl iodide and a base such as potassium carbonate.

    Esterification: The carboxylic acid group at the 3-position can be esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.

    Alkylation: The isobutyl group can be introduced via alkylation of the indole nitrogen using isobutyl bromide and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of 5-methoxy-2-methyl-1-(2-methylpropyl)-1H-indole-3-carboxylic acid.

    Reduction: Formation of 5-methoxy-2-methyl-1-(2-methylpropyl)-1H-indole-3-methanol.

    Substitution: Formation of 5-methoxy-2-methyl-1-(2-methylpropyl)-1H-indole-3-nitro or 5-methoxy-2-methyl-1-(2-methylpropyl)-1H-indole-3-bromo derivatives.

Scientific Research Applications

Ethyl 5-methoxy-2-methyl-1-(2-methylpropyl)-1H-indole-3-carboxylate has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound can be used in studies involving indole-based signaling molecules and their biological activities.

    Medicine: It may be investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be utilized in the development of new materials and dyes due to its aromatic structure.

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-2-methyl-1-(2-methylpropyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxy and ester groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 5-methoxy-2-methyl-1-(2-methylpropyl)-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

    5-methoxy-2-methyl-1H-indole-3-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    2-methyl-1H-indole-3-carboxylate: Lacks the methoxy group, which may influence its electronic properties and biological activity.

    1-(2-methylpropyl)-1H-indole-3-carboxylate: Lacks the methoxy and methyl groups, which may alter its overall chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical and biological properties.

Properties

IUPAC Name

ethyl 5-methoxy-2-methyl-1-(2-methylpropyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-6-21-17(19)16-12(4)18(10-11(2)3)15-8-7-13(20-5)9-14(15)16/h7-9,11H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJATEGUHHXXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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